Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

Catalog No.
S707123
CAS No.
21038-67-5
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

CAS Number

21038-67-5

Product Name

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

1H-pyrido[3,4-d]pyrimidine-2,4-dione

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12)

InChI Key

MNNWQAIAFUMNOS-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=O)NC(=O)N2

Canonical SMILES

C1=CN=CC2=C1C(=O)NC(=O)N2

Antagonists of the Human Chemokine Receptor CXCR2

Interaction Mechanism with Mps1

Antitumor Activity

Anti-Inflammatory Activities

    Scientific Field: Pharmacology and Medicinal Chemistry

    Summary of Application: Pyrimidines, including Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, have been studied for their anti-inflammatory activities.

Synthesis of Novel Condensed Pyrido[2,3-d]pyrimidines

Antitumor, Antibacterial, CNS Depressive, Anticonvulsant, and Antipyretic Activities

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family, characterized by a fused pyridine and pyrimidine ring structure. This compound features a dione functional group at the 2 and 4 positions, contributing to its chemical reactivity and biological activity. The molecular formula of pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is C₇H₆N₂O₂, with a molecular weight of approximately 150.14 g/mol. The unique arrangement of nitrogen and oxygen atoms within its structure imparts distinct chemical properties that are significant in various synthetic and biological contexts.

The mechanism of action for pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione remains unknown due to the limited research available. While some studies suggest potential antitumor activity, the specific mechanism by which it interacts with cancer cells is not yet elucidated [].

Typical for heterocycles:

  • Alkylation: The nitrogen atoms in the ring can participate in alkylation reactions with alkyl halides under basic conditions.
  • Condensation: It can react with aldehydes or ketones to form various derivatives through condensation reactions.
  • Cycloaddition: The compound can also participate in cycloaddition reactions with aldimines or primary amines to yield tetrahydropyrido derivatives .

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione exhibits notable biological activities. Research indicates that derivatives of this compound show potential as inhibitors of various kinases involved in cancer signaling pathways, particularly the RAF-MEK-ERK pathway. These compounds have demonstrated cytotoxic effects against tumor cell lines and may serve as promising candidates for antineoplastic agents . Additionally, some studies suggest that these compounds may possess anti-inflammatory properties.

Several synthesis methods have been developed for pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione:

  • One-Step Preparation: A straightforward method involves reacting 5-formyl-1,3,6-trimethyl-pyrimidine-2,4(1H,3H)-dione with primary amines to form the pyrido ring system directly .
  • Vilsmeier Reagent Method: The synthesis can also be achieved using Vilsmeier reagent from uracil derivatives followed by treatment with cyanoacetamide in ethanol. This method has shown high yields for various derivatives .
  • Aldehyde Reaction: Another approach includes heating 6-amino-1,3-dimethyluracil with aliphatic aldehydes in formic acid to produce substituted pyrido derivatives .

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione and its derivatives find applications in:

  • Pharmaceuticals: As potential anticancer agents targeting specific kinase pathways.
  • Biochemistry: In studies involving signal transduction mechanisms.
  • Synthetic Chemistry: As intermediates in the synthesis of more complex organic molecules.

Interaction studies focus on the binding affinities of pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione derivatives with various biological targets. For instance:

  • Kinase Inhibition: Structural modifications have been explored to enhance binding affinity to eukaryotic elongation factor-2 kinase (eEF-2K), leading to insights into structure-activity relationships (SAR) that guide further drug design efforts .
  • Molecular Docking Studies: Computational methods like molecular docking are used to predict how these compounds interact at the molecular level with target proteins involved in cancer progression.

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneFused pyridine-pyrimidineExhibits strong kinase inhibition properties
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dioneFused pyridine-pyrimidineDifferent substitution patterns affect reactivity
1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneDimethylated variantEnhanced solubility and bioactivity
Tetrahydropyrido[3,4-d]pyrimidine derivativesSaturated analogsPotentially different pharmacokinetic profiles

The unique arrangement of nitrogen atoms and the specific dione functional groups in pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione contribute to its distinct chemical behavior and biological activity compared to these similar compounds.

XLogP3

-0.6

Other CAS

21038-67-5

Wikipedia

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

Dates

Last modified: 08-15-2023

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